molecular formula C11H12ClNO B14544048 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene CAS No. 61957-55-9

1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene

Cat. No.: B14544048
CAS No.: 61957-55-9
M. Wt: 209.67 g/mol
InChI Key: YXQYHRFCDMLRNR-UHFFFAOYSA-N
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Description

1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a chlorine atom, an ethyl group, and a nitroso group attached to the indene core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-ethyl-2,3-dihydro-1H-indene.

    Nitrosation: The nitroso group is introduced via a nitrosation reaction, often using nitrous acid or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-Chloro-2,3-dihydro-1H-indene
  • 1-Ethyl-2,3-dihydro-1H-indene
  • 2-Nitroso-2,3-dihydro-1H-indene

Comparison: 1-Chloro-1-ethyl-2-nitroso-2,3-dihydro-1H-indene is unique due to the simultaneous presence of chlorine, ethyl, and nitroso groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the presence of the nitroso group can enhance its redox properties, making it more reactive in certain biological contexts.

Properties

CAS No.

61957-55-9

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-3-ethyl-2-nitroso-1,2-dihydroindene

InChI

InChI=1S/C11H12ClNO/c1-2-11(12)9-6-4-3-5-8(9)7-10(11)13-14/h3-6,10H,2,7H2,1H3

InChI Key

YXQYHRFCDMLRNR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC2=CC=CC=C21)N=O)Cl

Origin of Product

United States

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